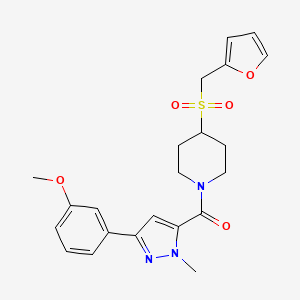

![molecular formula C19H19N3O2S B2737169 butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate CAS No. 946278-93-9](/img/structure/B2737169.png)

butyl 4-(1H-benzo[d]imidazole-2-carbothioamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazole derivatives are an important class of compounds with a wide range of biological activities. They are known to exhibit antimicrobial, antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, and anti-inflammatory activity . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine can react with aromatic carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .

Molecular Structure Analysis

Benzimidazole derivatives have a two-ring structure consisting of a benzene ring fused to an imidazole ring . In the crystal structures of these compounds, an identical system of hydrogen bonds can often be observed .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be quite diverse, depending on the specific substituents present on the benzimidazole nucleus .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, a related compound, is a solid at room temperature and has a molecular weight of 301.39 .

科学的研究の応用

- Synthesis : Researchers have synthesized 2,6-bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone) (BTP-PVPy) by radical polymerization of N-vinylpyrrolidone using a BTP-functionalized xanthate .

- Self-Assembly Behavior : BTP-capped PVPy samples exhibit self-assembly behavior in aqueous media. The complexation of BTP end groups with metal ions (such as Pt(II), Zn(II), and Eu(III)) significantly influences the self-organized nanoobjects’ sizes, morphologies, and photoluminescent properties .

- Benzimidazoles, including this compound, serve as organic ligands in coordination chemistry. Their tridentate nature allows them to form stable complexes with metal ions, which find applications in catalysis, electronics, and sensor technologies .

- Some derivatives of this compound have shown potential as HSP90 inhibitors. For instance, compound 6u demonstrated lower IC50 values than 17-AAG and NVP-AUY922 against human pancreatic cancer cells (Capan-1) .

- Benzimidazole-based compounds contribute to functional materials due to their unique electronic and photophysical properties. These materials can be used in optoelectronics, sensors, and other technological applications .

- The benzimidazole moiety in this compound can exhibit photoluminescence, making it relevant for applications in light-emitting devices and sensors .

- While not specific to this compound, imidazoles play a crucial role in functional molecules. Recent advances in their synthesis have focused on regioselectivity, enabling the construction of diverse imidazole-based materials .

Polymer Science and Self-Assembly

Organic Ligands

HSP90 Inhibition for Cancer Treatment

Functional Materials

Photoluminescence and Photoelectric Properties

Regiocontrolled Synthesis of Substituted Imidazoles

作用機序

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific biological activity. For example, some benzimidazole derivatives have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can also vary widely depending on their specific structure. For example, tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

将来の方向性

Given the wide range of biological activities exhibited by benzimidazole derivatives, future research in this area is likely to focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity for their targets . Additionally, research may also focus on improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds to make them more suitable as potential drugs .

特性

IUPAC Name |

butyl 4-(1H-benzimidazole-2-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-2-3-12-24-19(23)13-8-10-14(11-9-13)20-18(25)17-21-15-6-4-5-7-16(15)22-17/h4-11H,2-3,12H2,1H3,(H,20,25)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSCYFZIQARHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-azepan-1-yl-2-oxoethyl)-6,7-dimethoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2737088.png)

![2,8-Dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2737092.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/no-structure.png)

![5-[(3-Bromophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2737094.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide](/img/structure/B2737095.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2737096.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2737098.png)

![Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2737101.png)

![6-Chloro-N-[2-(cyclopropylmethoxy)ethyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2737105.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)